molecular formula C15H19NO4 B2936558 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide CAS No. 1421515-24-3

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide

Cat. No. B2936558
CAS RN: 1421515-24-3
M. Wt: 277.32
InChI Key: ARCILUVCAZVTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide, also known as BDBPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDBPC is a cyclobutanecarboxamide derivative that has been synthesized using various methods. The compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide is not fully understood. However, it is believed that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide may exert its effects by modulating the activity of certain enzymes and receptors in the body. N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This may help increase the levels of acetylcholine, which is a neurotransmitter that is important for learning and memory. N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide has been found to exhibit several biochemical and physiological effects. N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide has been found to exhibit neuroprotective effects and may help prevent the formation of amyloid beta plaques. N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide has also been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide has been found to inhibit the activity of acetylcholinesterase, which may help increase the levels of acetylcholine. N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide has also been found to activate PPARγ, which is involved in the regulation of glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide is that it exhibits several potential therapeutic applications, making it a promising candidate for further research. Another advantage is that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide has been found to exhibit relatively low toxicity in animal studies. However, one limitation of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies. Another limitation is that more research is needed to determine the optimal dosage and administration of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide.

Future Directions

There are several future directions for research on N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological and inflammatory disorders. Another direction is to investigate its mechanism of action in order to develop targeted therapies. Additionally, more research is needed to determine the optimal dosage and administration of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide. Finally, further studies are needed to investigate the long-term safety and efficacy of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide in humans.

Synthesis Methods

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide can be synthesized using a variety of methods. One such method involves the reaction of 3-(benzo[d][1,3]dioxol-5-yl)propan-1-ol with cyclobutanecarboxylic acid chloride in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to yield N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide. Another method involves the reaction of 3-(benzo[d][1,3]dioxol-5-yl)propan-1-ol with cyclobutanecarboxylic acid in the presence of a coupling agent.

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide has been found to exhibit several potential therapeutic applications. One such application is in the treatment of neurological disorders such as Alzheimer's disease. N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide has been found to exhibit neuroprotective effects and may help prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease. N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide has also been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-12(6-7-16-15(18)10-2-1-3-10)11-4-5-13-14(8-11)20-9-19-13/h4-5,8,10,12,17H,1-3,6-7,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCILUVCAZVTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.